molecular formula C12H10ClNO3 B1423882 Methyl 4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 1123169-50-5

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No.: B1423882
CAS No.: 1123169-50-5
M. Wt: 251.66 g/mol
InChI Key: RDWLLJYHWYPTIZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family It is characterized by a quinoline ring substituted with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline ring system.

    Methoxylation: The methoxy group is introduced at the 7-position using methanol in the presence of a base like sodium methoxide.

    Esterification: The carboxylate ester group is formed by reacting the quinoline derivative with methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Hydrolysis Products: 4-chloro-7-methoxyquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-chloroquinoline-3-carboxylate: Lacks the methoxy group at the 7-position.

    Methyl 7-methoxyquinoline-3-carboxylate: Lacks the chlorine atom at the 4-position.

    Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate: Has an ethyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-10(5-7)14-6-9(11(8)13)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWLLJYHWYPTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696125
Record name Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-50-5
Record name Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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